molecular formula C12H15NO4 B7776553 1-(2,4-Dihydroxyphenyl)-2-(morpholin-4-yl)ethanone

1-(2,4-Dihydroxyphenyl)-2-(morpholin-4-yl)ethanone

Cat. No.: B7776553
M. Wt: 237.25 g/mol
InChI Key: AWXQQTCNJGYHOU-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(morpholin-4-yl)ethanone is an organic compound that features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, and a morpholine ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(morpholin-4-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dihydroxyacetophenone and morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol or methanol.

    Procedure: The 2,4-dihydroxyacetophenone is reacted with morpholine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Ethers, esters, and other substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(morpholin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(piperidin-4-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(2,4-Dihydroxyphenyl)-2-(pyrrolidin-4-yl)ethanone: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(morpholin-4-yl)ethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-9-1-2-10(11(15)7-9)12(16)8-13-3-5-17-6-4-13/h1-2,7,14-15H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXQQTCNJGYHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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